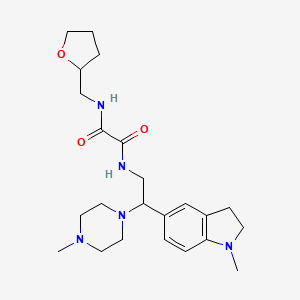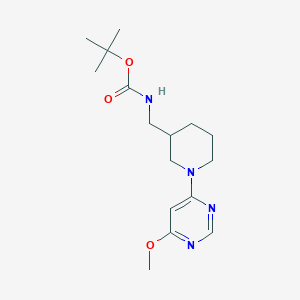![molecular formula C8H12Cl2N2 B2425866 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride CAS No. 2305253-64-7](/img/structure/B2425866.png)
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride” is a chemical compound with the molecular formula C7H10Cl2N2 . It appears as a white to green crystalline powder .
Molecular Structure Analysis
The InChI Key for this compound is FZBCVKVGLQRBHY-UHFFFAOYSA-N . The SMILES representation is Cl.Cl.C1NCC2=C1C=CC=N2 . These codes provide a way to represent the molecule’s structure in a textual format.Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.08 . It is a solid at room temperature and has a white to green color .Aplicaciones Científicas De Investigación
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
- The pyranopyrimidine core, related to 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The use of hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts has been significant in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are essential precursors in developing various pharmacologically active compounds. The review emphasizes the application of these catalysts from 1992 to 2022 for synthesizing these scaffolds and suggests that this field will continue to attract researchers for the development of lead molecules (Parmar, Vala, & Patel, 2023).
Kinase Inhibition and Binding Modes
- Pyrazolo[3,4-b]pyridine, structurally similar to 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, has been versatile in designing kinase inhibitors due to its ability to interact with kinases through multiple binding modes. This scaffold binds to the hinge region of the kinase and can form additional interactions in the kinase pocket, providing potency and selectivity. It's a key scaffold in kinase inhibitor design, suggesting the potential of related structures like 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in medicinal chemistry (Wenglowsky, 2013).
Synthetic and Optical Applications
- Diketopyrrolopyrroles, closely related to the compound , have been widely used as dyes with applications in high-quality pigments, solar cells, and fluorescence imaging. The comprehensive review on their synthesis, reactivity, and optical properties highlights their significance in the field of advanced materials. The strong bathochromic shift in absorption and increased two-photon absorption cross-section are notable, emphasizing the continued interest in these compounds for real-world applications (Grzybowski & Gryko, 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with receptor-interacting protein kinase 1 (ripk1) . RIPK1 is a crucial regulator of inflammation and cell death, playing a significant role in necroptosis, a form of programmed cell death .
Mode of Action
It’s worth noting that similar compounds have been reported to act as potent inhibitors of necroptosis . They bind to the allosteric pocket of RIPK1, serving as a type III inhibitor .
Biochemical Pathways
Given the potential interaction with ripk1, it’s plausible that this compound could influence pathways related to inflammation and cell death, particularly necroptosis .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given its potential role as a necroptosis inhibitor, it’s plausible that this compound could prevent cell death and reduce inflammation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Precautionary measures include wearing protective gloves/clothing/eye protection/face protection and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-6-2-3-10-8-5-9-4-7(6)8;;/h2-3,9H,4-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCKUEFMLSMBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCC2=NC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)


![1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2425789.png)
![2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2425793.png)


![2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
![(Z)-3-(4-chlorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2425800.png)

![2-(1-cyclopropyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2425803.png)
![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2425804.png)

![1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2425806.png)